molecular formula C15H18O5 B1253940 Arteludovicinolide A

Arteludovicinolide A

Cat. No.: B1253940
M. Wt: 278.3 g/mol
InChI Key: QCXJFZHOTLSNKF-IACUBPJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arteludovicinolide A is a natural product found in Achillea coarctata and Achillea setacea with data available.

Scientific Research Applications

Asymmetric Synthesis and Biological Evaluation

Arteludovicinolide A has been synthesized using a new strategy for the asymmetric construction of γ-butyrolactones. The synthesis was achieved in 9 steps starting from methyl 2-furoate, resulting in a sesquiterpene lactone with significant anti-inflammatory activity at noncytotoxic concentrations (Kreuzer et al., 2013).

Medicinal Plant Drug Discovery

Medicinal plants, including those containing compounds like this compound, continue to be a significant source of new drug leads for various pharmacological targets, such as cancer, HIV/AIDS, Alzheimer's, and malaria. Natural product drugs from plant origin like arteether, galantamine, nitisinone, and tiotropium have recently been introduced to the market or are undergoing clinical trials (Balunas & Kinghorn, 2005).

Antiplasmodial and Antitumor Activity of Artemisinin

Secondary metabolites from plants, such as this compound, serve as defense mechanisms and can have pharmacological activities. Artemisinin, a similar compound, exhibits both antimalarial and cytotoxic properties against tumor cells, with activities in the nano- to micromolar range. Studies have identified genes contributing to the sensitivity and resistance of tumor cells to artemisinins (Efferth, 2007).

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(4R,5S)-4-[(1S)-1-hydroxy-3-oxobutyl]-3-methylidene-5-(2-methyl-5-oxocyclopenten-1-yl)oxolan-2-one

InChI

InChI=1S/C15H18O5/c1-7-4-5-10(17)12(7)14-13(9(3)15(19)20-14)11(18)6-8(2)16/h11,13-14,18H,3-6H2,1-2H3/t11-,13+,14+/m0/s1

InChI Key

QCXJFZHOTLSNKF-IACUBPJLSA-N

Isomeric SMILES

CC1=C(C(=O)CC1)[C@@H]2[C@H](C(=C)C(=O)O2)[C@H](CC(=O)C)O

Canonical SMILES

CC1=C(C(=O)CC1)C2C(C(=C)C(=O)O2)C(CC(=O)C)O

Synonyms

arteludovicinolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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